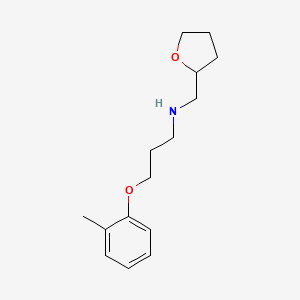![molecular formula C18H26N6O3 B4976401 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTEB and has been synthesized using a specific method.
作用机制
MTEB exerts its effects through various mechanisms. In neuroscience, MTEB reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cancer research, MTEB inhibits the growth of cancer cells by activating the AMPK pathway and inhibiting the mTOR pathway. In cardiovascular research, MTEB reduces oxidative stress and inflammation in the heart by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and physiological effects:
MTEB has various biochemical and physiological effects. In neuroscience, MTEB reduces oxidative stress and inflammation in the brain, which can lead to improved cognitive function and reduced risk of neurodegenerative diseases. In cancer research, MTEB inhibits the growth of cancer cells, which can lead to reduced tumor growth and improved survival rates. In cardiovascular research, MTEB reduces oxidative stress and inflammation in the heart, which can lead to improved cardiac function and reduced risk of cardiovascular diseases.
实验室实验的优点和局限性
MTEB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a multistep process. It has been shown to have potent effects in various fields such as neuroscience, cancer research, and cardiovascular research. However, there are also limitations to using MTEB in lab experiments. It has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the optimal dosage and administration of MTEB are not well established.
未来方向
There are several future directions for MTEB research. In neuroscience, further studies are needed to determine the optimal dosage and administration of MTEB for neuroprotection. In cancer research, further studies are needed to determine the efficacy of MTEB in combination with other cancer therapies. In cardiovascular research, further studies are needed to determine the long-term effects of MTEB on cardiac function. Additionally, further studies are needed to determine the safety and efficacy of MTEB in humans.
合成方法
MTEB can be synthesized using a multistep process. The first step involves the reaction of 4-(chloromethyl)butanenitrile with sodium azide in the presence of copper(I) iodide to produce 4-(azidomethyl)butanenitrile. The second step involves the reaction of 4-(azidomethyl)butanenitrile with morpholine in the presence of palladium(II) acetate to produce 4-(4-morpholinylmethyl)butanenitrile. The third step involves the reaction of 4-(4-morpholinylmethyl)butanenitrile with sodium azide in the presence of copper(I) iodide to produce 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanenitrile. The final step involves the reaction of 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanenitrile with 2-phenoxyethanol in the presence of sodium hydride to produce MTEB.
科学研究应用
MTEB has potential applications in various fields such as neuroscience, cancer research, and cardiovascular research. In neuroscience, MTEB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, MTEB has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, MTEB has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
属性
IUPAC Name |
4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c25-18(19-8-12-27-16-5-2-1-3-6-16)7-4-9-24-17(20-21-22-24)15-23-10-13-26-14-11-23/h1-3,5-6H,4,7-15H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIILMLQKQRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCCC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

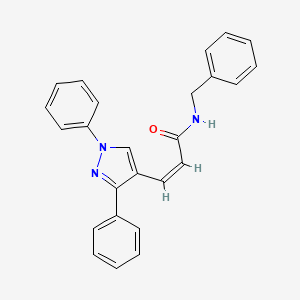
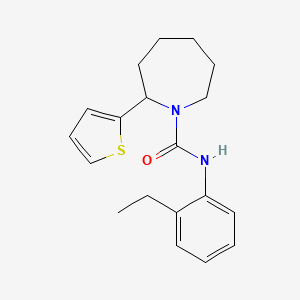

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)
![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)
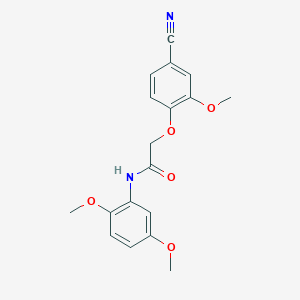
![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
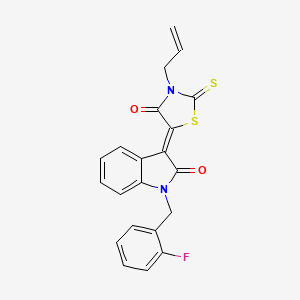
![diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)
![3-[(diisobutylamino)methyl]-1,3-benzoxazole-2(3H)-thione](/img/structure/B4976386.png)
![(3-methoxybenzyl)methyl{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}amine](/img/structure/B4976387.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)
